N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(Pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic organic compound characterized by a piperidine ring substituted at the 1-position with a pyrazine moiety and at the 3-position with a cyclopropanesulfonamide group. This structure combines a nitrogen-rich heterocyclic system (pyrazine) with a sulfonamide linker and a cyclopropane ring, which may confer unique physicochemical properties, such as enhanced metabolic stability or binding affinity to biological targets.
Properties
IUPAC Name |
N-(1-pyrazin-2-ylpiperidin-3-yl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c17-19(18,11-3-4-11)15-10-2-1-7-16(9-10)12-8-13-5-6-14-12/h5-6,8,10-11,15H,1-4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRDFGIIOCRRBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile involved .
Scientific Research Applications
N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[1-(pyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide with structurally related compounds from recent patent literature, focusing on core heterocyclic systems, substituents, and synthetic yields. Key differences in molecular architecture and their implications are highlighted.
Table 1: Structural Comparison of Selected Compounds
Key Observations
Heterocyclic Core Variations: The target compound features a pyrazine-piperidine core, whereas analogs often incorporate fused heterocycles (e.g., imidazopyrrolopyrazine in or triazolopyrrolopyrazine in ). These fused systems may enhance π-π stacking interactions with biological targets but could also increase molecular complexity and synthetic difficulty.
Substituent Effects :
- The cyclopropanesulfonamide group is a common feature across several analogs (e.g., ), suggesting its role in modulating solubility or target engagement.
- Fluorine substitution (e.g., 4,4-difluoropiperidine in ) may enhance metabolic stability and bioavailability via reduced cytochrome P450 metabolism.
Synthetic Accessibility :
- Yields for analogs range widely (e.g., 37% for the pyrrolidine-based compound in vs. 3% for a multi-step synthesis in ). The low yield in highlights challenges in optimizing reactions involving mercury(II) trifluoroacetate or osmium tetroxide, which are hazardous and difficult to scale.
Research Findings and Implications
- Structural Diversity : The substitution of pyrazine with larger fused heterocycles (e.g., imidazopyrrolopyrazine) may broaden biological activity but requires careful balancing of molecular weight and lipophilicity for drug-likeness .
- Synthetic Strategies : Mercury- and osmium-mediated reactions (as in ) are largely avoided in modern workflows due to toxicity, favoring greener alternatives.
- Unresolved Questions : Biological data (e.g., IC50 values, target binding) are absent in the provided evidence, limiting direct pharmacological comparisons. Further studies are needed to correlate structural features with efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
